molecular formula C7H5ClN2O4 B019484 2-Chloro-4,5-dinitro-toluene CAS No. 56136-79-9

2-Chloro-4,5-dinitro-toluene

Cat. No.: B019484
CAS No.: 56136-79-9
M. Wt: 216.58 g/mol
InChI Key: WQSOOJHJGVAMQN-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-4,5-dinitrobenzene is an aromatic compound with the molecular formula C7H5ClN2O4 It is characterized by the presence of a chlorine atom, a methyl group, and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4,5-dinitrobenzene can be synthesized through a multi-step process involving nitration and chlorination reactions. The typical synthetic route includes:

Industrial Production Methods: Industrial production of 1-chloro-2-methyl-4,5-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methyl-4,5-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon or platinum, and reducing agents like sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

Scientific Research Applications

1-Chloro-2-methyl-4,5-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted benzene derivatives.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of nitroaromatic compounds on biological systems.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2-methyl-4,5-dinitrobenzene involves its interaction with biological molecules through nucleophilic substitution and reduction reactions. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can be displaced by nucleophiles, resulting in the formation of covalent bonds with proteins and other biomolecules .

Comparison with Similar Compounds

1-Chloro-2-methyl-4,5-dinitrobenzene can be compared with other similar compounds such as:

The uniqueness of 1-chloro-2-methyl-4,5-dinitrobenzene lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-chloro-2-methyl-4,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-4-2-6(9(11)12)7(10(13)14)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSOOJHJGVAMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302453
Record name 1-chloro-2-methyl-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56136-79-9
Record name NSC151027
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-2-methyl-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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